molecular formula C12H23N3O5 B558299 (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid CAS No. 201418-83-9

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid

Cat. No.: B558299
CAS No.: 201418-83-9
M. Wt: 289.33 g/mol
InChI Key: XJBRHHKYGXHMDX-QMMMGPOBSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other biochemical applications due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Substitution: Formation of new amide or peptide bonds.

    Hydrolysis: Production of the corresponding amine and carbon dioxide.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can engage in various biochemical interactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-lysine: Similar in structure but with a different side chain, used in the synthesis of lysine-containing peptides.

    N-tert-Butoxycarbonyl-L-glutamic acid: Used in the synthesis of glutamic acid-containing peptides.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is unique due to its specific ureido functional group, which imparts distinct reactivity and stability compared to other Boc-protected amino acids. This makes it particularly useful in specialized peptide synthesis and bioconjugation applications .

Properties

IUPAC Name

(2S)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRHHKYGXHMDX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426774
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201418-83-9
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-carbamoyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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